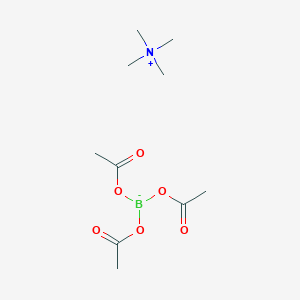

Tetramethylammonium triacetoxyborohydride

Beschreibung

Eigenschaften

InChI |

InChI=1S/C6H9BO6.C4H12N/c1-4(8)11-7(12-5(2)9)13-6(3)10;1-5(2,3)4/h1-3H3;1-4H3/q-1;+1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWSJBUUORJFGHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](OC(=O)C)(OC(=O)C)OC(=O)C.C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21BNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101346573 | |

| Record name | Tetramethylammonium triacetoxyborohydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101346573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109704-53-2 | |

| Record name | Tetramethylammonium triacetoxyborohydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101346573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methanaminium, N,N,N-trimethyl-, (T-4)-tris(acetato-κO)hydroborate(1-) (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unraveling the Hydride Transfer: A Technical Guide to Tetramethylammonium Triacetoxyborohydride Reduction

For Researchers, Scientists, and Drug Development Professionals

Tetramethylammonium triacetoxyborohydride, [N(CH₃)₄][BH(OAc)₃], has emerged as a versatile and selective reducing agent in modern organic synthesis. Its unique reactivity profile, characterized by mildness and chemoselectivity, makes it an invaluable tool for the synthesis of complex molecules, particularly in the pharmaceutical industry. This technical guide provides an in-depth exploration of the mechanism underlying its reductive capabilities, supported by quantitative data and detailed experimental protocols.

Core Principles of Reactivity

The reductive power of this compound stems from the electronic and steric properties imparted by the three acetoxy groups attached to the boron atom. These electron-withdrawing groups attenuate the hydridic character of the B-H bond, rendering the reagent less reactive and more selective than other complex metal hydrides like sodium borohydride or lithium aluminum hydride.[1][2] This moderation allows for the selective reduction of more reactive functional groups, most notably iminium ions, in the presence of less reactive ones such as ketones and aldehydes.[1][3][4][5]

The general mechanism of reduction involves the transfer of a hydride ion (H⁻) from the triacetoxyborohydride anion to an electrophilic center, typically a carbonyl carbon or an iminium carbon. The reaction is often facilitated by the presence of an acid, which can activate the substrate.

Reductive Amination: A Cornerstone Application

One of the most prominent applications of this compound and its sodium analog is in reductive amination.[6][7][8] This one-pot reaction efficiently converts aldehydes or ketones and amines into the corresponding alkylated amines. The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an iminium ion. The triacetoxyborohydride reagent selectively reduces the highly electrophilic iminium ion much faster than the starting carbonyl compound.[1][7]

The key to the success of this reaction is the preferential reduction of the iminium ion over the carbonyl group.[5] This selectivity is attributed to the greater electrophilicity of the iminium carbon compared to the carbonyl carbon. The reaction is typically carried out in aprotic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[9][10] While many aldehyde reactions proceed without a catalyst, ketone reactions often benefit from the addition of a catalytic amount of acetic acid to facilitate imine formation.[1][2]

A generalized workflow for reductive amination is depicted below:

Diastereoselective Reduction of β-Hydroxy Ketones: The Evans-Saksena Reduction

A notable and mechanistically insightful application of this compound is the diastereoselective reduction of β-hydroxy ketones to afford anti-1,3-diols. This transformation, known as the Evans-Saksena reduction, showcases the directing effect of a neighboring hydroxyl group.[11][12]

The proposed mechanism involves an initial acid-promoted ligand exchange on the borohydride. The hydroxyl group of the substrate displaces an acetate ligand on the triacetoxyborohydride, forming an alkoxydiacetoxyborohydride intermediate.[11] This intermediate then undergoes an intramolecular hydride transfer to the proximal ketone through a six-membered cyclic transition state. This intramolecular delivery forces the hydride to approach from a specific face of the ketone, leading to the high anti-diastereoselectivity.[12] Ketones lacking a suitably positioned hydroxyl group are not reduced under these conditions, highlighting the importance of the directing group.[11]

The mechanism is illustrated in the following diagram:

Quantitative Data Summary

The following table summarizes the diastereoselectivity observed in the reduction of various β-hydroxy ketones using this compound, demonstrating the high preference for the anti-diol product.

| Substrate (β-Hydroxy Ketone) | Product Diastereomeric Ratio (anti:syn) | Yield (%) | Reference |

| 1-Hydroxy-3-pentanone | >99:1 | 85 | [11] |

| 1-Hydroxy-4-phenyl-3-butanone | >99:1 | 90 | [11] |

| 2-Methyl-1-hydroxy-3-pentanone | 98:2 | 88 | [11] |

| 1-Hydroxy-2,2-dimethyl-3-pentanone | 97:3 | 82 | [11] |

Experimental Protocols

General Procedure for Reductive Amination

To a solution of the amine (1.0 equivalent) and the aldehyde or ketone (1.0-1.2 equivalents) in an anhydrous aprotic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (0.1-0.5 M), this compound (1.5-2.0 equivalents) is added portion-wise at room temperature.[9] For less reactive ketones, 1.0 equivalent of glacial acetic acid can be added to the initial mixture. The reaction is stirred at room temperature and monitored by an appropriate method (e.g., TLC, LC-MS). Upon completion, the reaction is quenched by the careful addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or distillation.[9]

Protocol for the Evans-Saksena Reduction of a β-Hydroxy Ketone

To a solution of the β-hydroxy ketone (1.0 equivalent) in a 1:1 mixture of anhydrous acetonitrile and acetic acid (0.1 M), this compound (1.5 equivalents) is added in one portion at room temperature. The reaction mixture is stirred at room temperature for several hours until the starting material is consumed, as monitored by TLC. The reaction is then carefully quenched by the addition of a saturated aqueous Rochelle's salt solution and stirred vigorously for 1 hour. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude diol is purified by flash column chromatography.[11]

Conclusion

This compound is a mild and selective reducing agent with a well-defined mechanism of action. Its utility in reductive amination and diastereoselective reductions is a testament to the fine-tuning of its reactivity through electronic and steric effects. The ability to perform chemoselective reductions under mild conditions makes it an indispensable reagent in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals. A thorough understanding of its reaction mechanisms, as outlined in this guide, is crucial for its effective application in synthetic endeavors.

References

- 1. Sodium triacetoxyborohydride [organic-chemistry.org]

- 2. sciencemadness.org [sciencemadness.org]

- 3. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

- 8. gctlc.org [gctlc.org]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Evans–Saksena reduction - Wikipedia [en.wikipedia.org]

A Technical Guide to the Synthesis and Characterization of Tetramethylammonium Triacetoxyborohydride

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of tetramethylammonium triacetoxyborohydride, a selective reducing agent utilized in modern organic synthesis. It details the synthesis, purification, and characterization of the compound. Furthermore, it explores its primary application in the diastereoselective reduction of β-hydroxy ketones, including a detailed mechanistic pathway and experimental protocols. Physical properties, spectroscopic data, and safety guidelines are presented to equip researchers with the necessary information for its effective and safe implementation.

Introduction

This compound, with the chemical formula (CH₃)₄N(CH₃CO₂)₃BH, is a mild and selective reducing agent particularly valued in complex organic synthesis.[1] Unlike more powerful hydride reagents, it exhibits remarkable chemoselectivity, enabling the reduction of specific functional groups, such as aldehydes and ketones, in the presence of less reactive ones.[2][3] Its most notable application lies in the directed reduction of β-hydroxy ketones to yield anti-1,3-diols with a high degree of diastereoselectivity.[2][4] This capability is crucial in the stereocontrolled synthesis of natural products and pharmaceutical intermediates.[1][5][6] The reagent offers the advantage of reacting under mild, often acidic conditions, which can minimize side reactions and enhance overall yields.[1]

Physical and Chemical Properties

This compound is a white, solid compound that is sensitive to moisture.[7][8] Key quantitative data and physical properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 109704-53-2 | [1][7][8][9] |

| Molecular Formula | C₁₀H₂₂BNO₆ | [1][7][9][10] |

| Molecular Weight | 263.10 g/mol | [1][7][10] |

| Appearance | White solid powder | [1][7] |

| Melting Point | 93-98 °C (lit.) | [1][8] |

| Purity | Typically ≥90% or ≥95% | [1][11] |

| Reactivity | Moisture sensitive; water-reactive | [7][8][11] |

Synthesis and Purification

The synthesis of this compound involves the reaction of tetramethylammonium borohydride with three equivalents of acetic acid. A general workflow for its synthesis and purification is outlined below.

The following is a representative protocol based on literature precedents for preparing the reagent.[8]

-

Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a positive pressure of an inert atmosphere (e.g., Nitrogen or Argon), add tetramethylammonium borohydride (1.0 eq.).

-

Solvent Addition: Add anhydrous benzene via cannula or syringe. Cool the resulting suspension in an ice bath.

-

Reaction: While stirring vigorously, slowly add a solution of glacial acetic acid (3.0 eq.) in anhydrous benzene dropwise over 30 minutes. A gas (hydrogen) will evolve during the addition.

-

Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours.

-

Isolation: The product typically precipitates from the solution. Collect the solid by filtration under inert atmosphere.

If the isolated product requires further purification, the following procedure can be employed.[8]

-

Washing: Wash the collected solid with copious amounts of freshly distilled, anhydrous diethyl ether to remove any unreacted acetic acid and other soluble impurities.

-

Drying: Transfer the free-flowing white powder to a suitable container and dry it overnight under high vacuum.

-

Storage: The final product is moisture-sensitive and should be stored in a desiccator under an inert atmosphere.[8]

Characterization

Characterization of this compound is typically achieved through spectroscopic methods and physical property measurements.

While detailed spectra are lot-specific, the expected characteristic signals are summarized below. ¹¹B NMR is particularly useful for observing the tetracoordinate boron-hydride species.[2]

| Technique | Expected Observations |

| ¹H NMR | Singlet (~3.1 ppm) for the tetramethylammonium cation protons, [N(CH₃)₄]⁺. Singlet (~1.9 ppm) for the acetate methyl protons, [B(OOCCH₃ )₃H]⁻. |

| ¹³C NMR | Signal for the tetramethylammonium carbons. Signals for the acetate methyl and carbonyl carbons. |

| ¹¹B NMR | A characteristic signal in the upfield region (typically -5 to +5 ppm) consistent with a tetracoordinate boron species. A doublet is expected due to ¹¹B-¹H coupling.[2] |

| IR (Infrared) | Strong C=O stretching band (~1700 cm⁻¹) from the acetate groups. B-H stretching band (~2400-2500 cm⁻¹). C-H stretching and bending vibrations from the methyl groups. |

Mechanism of Action and Applications

The primary utility of this compound is the diastereoselective reduction of β-hydroxy ketones to afford anti-1,3-diols.[4] This process is believed to proceed via an acid-promoted ligand exchange followed by a highly organized, intramolecular hydride delivery.[4]

The mechanism involves the hydroxyl group of the substrate displacing an acetate ligand on the borohydride, promoted by an acid catalyst (often acetic acid itself).[4] This forms an alkoxydiacetoxyborohydride intermediate, which positions the hydride for intramolecular delivery to the proximal ketone, typically through a six-membered, chair-like transition state. This directed pathway is responsible for the high diastereoselectivity observed.[2][4]

The following is a general protocol for the diastereoselective reduction.[2]

-

Setup: To a solution of the β-hydroxy ketone (1.0 eq.) in a 1:1 mixture of anhydrous acetonitrile and glacial acetic acid, cool the reaction vessel to the desired temperature (e.g., -20 °C to 0 °C).

-

Reagent Addition: Add solid this compound (1.5-2.0 eq.) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

-

Monitoring: Stir the reaction at the cooled temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or Rochelle's salt until gas evolution ceases.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield the diastereomerically enriched anti-diol.

Safety and Handling

This compound is a water-reactive and moisture-sensitive compound that requires careful handling.

-

Hazards: In contact with water or protic solvents, it releases flammable hydrogen gas.[7][11] It is also classified as a skin and eye irritant and may cause respiratory irritation.[11]

-

Handling: Always handle this reagent in a well-ventilated fume hood.[8] Store in a cool, dry place under an inert atmosphere.[8][10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[11] A dust mask (e.g., N95) is recommended when handling the powder.

Disclaimer: This document is intended for informational purposes for qualified research professionals. All experimental work should be conducted with appropriate safety precautions and after consulting the relevant Safety Data Sheet (SDS).

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemistry.mdma.ch [chemistry.mdma.ch]

- 3. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. labproinc.com [labproinc.com]

- 8. This compound CAS#: 109704-53-2 [m.chemicalbook.com]

- 9. scbt.com [scbt.com]

- 10. This compound | 109704-53-2 | FT61137 [biosynth.com]

- 11. This compound, 90+% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

An In-depth Technical Guide to Tetramethylammonium Triacetoxyborohydride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetramethylammonium triacetoxyborohydride, [(CH₃)₄N][BH(OAc)₃], is a versatile and selective reducing agent widely employed in organic synthesis. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis, purification, and key applications, and a thorough examination of its reactivity. The information is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of this important reagent.

Introduction

This compound is a salt consisting of a tetramethylammonium cation and a triacetoxyborohydride anion. It is valued for its mild and selective reducing properties, particularly in the diastereoselective reduction of β-hydroxy ketones to afford anti-diols and in the reductive amination of aldehydes and ketones.[1][2] Its steric bulk and the electron-withdrawing nature of the acetate groups temper the reactivity of the borohydride, allowing for high selectivity that is often not achievable with other reducing agents like sodium borohydride.[3] This guide aims to be a comprehensive resource, consolidating available data on its properties and providing practical experimental details.

Physical Properties

This compound is a white, crystalline powder.[4] It is sensitive to moisture and should be handled under an inert atmosphere.[5] A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₂₂BNO₆ | [4][6] |

| Molecular Weight | 263.10 g/mol | [6] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 93-98 °C | [4] |

| Solubility | Slightly soluble in dichloromethane. Soluble in DMSO. Soluble in common organic solvents. | [5][7][8] |

| Density | Data not available |

Chemical Properties and Reactivity

This compound is primarily used as a selective reducing agent in organic synthesis.[5] Its reactivity is influenced by the three electron-withdrawing acetate groups, which modulate the hydridic character of the B-H bond, making it a milder reducing agent than sodium borohydride.

Key Chemical Properties:

-

Moisture Sensitivity: The compound reacts with water and other protic solvents, leading to its decomposition. Therefore, it must be handled and stored in a dry, inert environment.[5]

-

Thermal Stability: It is stable at room temperature (25 °C).[5]

-

Incompatibilities: It is incompatible with strong oxidizing agents and strong acids.[9]

-

Selective Reductions: It is known for its high selectivity in reducing aldehydes and some ketones, particularly in the presence of other functional groups. It is a key reagent for the diastereoselective reduction of β-hydroxy ketones.[1]

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the reaction of tetramethylammonium borohydride with acetic acid in an appropriate solvent like benzene.[5]

Experimental Protocol:

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is assembled. The system is maintained under a positive pressure of nitrogen.

-

Reagent Preparation: Tetramethylammonium borohydride (1.0 equivalent) is suspended in anhydrous benzene.

-

Reaction: Acetic acid (3.0 equivalents) is added dropwise to the stirred suspension at room temperature. The reaction mixture is stirred for several hours until the evolution of hydrogen gas ceases.

-

Isolation: The resulting precipitate of this compound is collected by filtration under a nitrogen atmosphere.

-

Purification: The collected solid is washed with anhydrous diethyl ether and dried under vacuum to yield a free-flowing white powder.[5]

Purification

If the synthesized this compound is impure, it can be purified by washing with freshly distilled diethyl ether and then drying overnight under vacuum.[5] The purity should be checked by ¹H NMR.[5]

Diastereoselective Reduction of β-Hydroxy Ketones

This compound is a premier reagent for the diastereoselective reduction of β-hydroxy ketones to yield anti-1,3-diols.[1] The reaction proceeds via an intramolecular hydride delivery from a transiently formed alkoxyborohydride intermediate.

Experimental Protocol:

-

Reaction Setup: To a solution of the β-hydroxy ketone (1.0 equivalent) in a 1:1 mixture of acetonitrile and acetic acid, add this compound (1.5 equivalents) in one portion at -20 °C under a nitrogen atmosphere.

-

Reaction Monitoring: The reaction is stirred at -20 °C and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted three times with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired anti-diol.

Reductive Amination

This compound can be used for the reductive amination of aldehydes and ketones, although detailed protocols often reference the more commonly used sodium triacetoxyborohydride. The general procedure involves the one-pot reaction of the carbonyl compound, the amine, and the reducing agent.

General Experimental Protocol:

-

Reaction Setup: To a stirred solution of the aldehyde or ketone (1.0 equivalent) and the amine (1.0-1.2 equivalents) in an anhydrous aprotic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add this compound (1.5-2.0 equivalents) portion-wise at room temperature.[10] For less reactive ketones, acetic acid (1.0 equivalent) can be added as a catalyst.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC or GC/MS.

-

Workup: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with the reaction solvent.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography or distillation.

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. However, based on the structure and data for analogous compounds, the following characteristic signals can be expected.

Table 2: Expected Spectroscopic Data

| Spectroscopy | Expected Signals |

| ¹H NMR | A singlet for the methyl protons of the tetramethylammonium cation and a singlet for the methyl protons of the three equivalent acetate groups. The B-H proton signal is often broad and may not be easily observed. |

| ¹³C NMR | A signal for the methyl carbons of the tetramethylammonium cation, a signal for the methyl carbons of the acetate groups, and a signal for the carbonyl carbons of the acetate groups. |

| IR (Infrared) | Strong C=O stretching absorption for the acetate groups, C-H stretching and bending vibrations for the methyl groups, and a B-H stretching vibration. |

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

-

Hazards: It is a water-reactive solid that releases flammable gases upon contact with water. It causes skin and serious eye irritation and may cause respiratory irritation.[9][11]

-

Handling: Handle in a well-ventilated fume hood. Wear protective gloves, safety glasses, and a lab coat. Avoid contact with skin, eyes, and clothing. Keep away from moisture, strong oxidizing agents, and strong acids.[5][9]

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[5]

Conclusion

References

- 1. sciencemadness.org [sciencemadness.org]

- 2. chemistry.mdma.ch [chemistry.mdma.ch]

- 3. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound CAS#: 109704-53-2 [m.chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. This compound, 90+% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. sciencemadness.org [sciencemadness.org]

- 10. benchchem.com [benchchem.com]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

A Technical Guide to Tetramethylammonium Triacetoxyborohydride: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetramethylammonium triacetoxyborohydride, a selective and mild reducing agent, plays a crucial role in modern organic synthesis. This guide provides a comprehensive overview of its chemical properties, with a focus on its application in key organic transformations. Detailed experimental protocols for its principal uses—the diastereoselective reduction of β-hydroxy ketones (the Evans-Saksena reduction) and reductive amination—are presented. The content herein is intended to serve as a practical resource for chemists engaged in academic research and the development of pharmaceuticals and other fine chemicals.

Introduction

This compound, with the CAS number 109704-53-2, is a versatile hydride reagent valued for its selectivity and mild reaction conditions.[1] Unlike more reactive hydrides, it allows for the reduction of specific functional groups in the presence of others, a desirable characteristic in the synthesis of complex molecules. Its utility is particularly pronounced in stereoselective reductions and the formation of carbon-nitrogen bonds, making it an invaluable tool in the synthesis of natural products and active pharmaceutical ingredients.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| CAS Number | 109704-53-2 | [2][3] |

| Molecular Formula | C₁₀H₂₂BNO₆ | [3] |

| Molecular Weight | 263.10 g/mol | [3] |

| Appearance | White solid | |

| Melting Point | 93-98 °C | [3] |

| Linear Formula | (CH₃)₄N(CH₃CO₂)₃BH | [3] |

| Purity | Typically ≥95% |

Key Applications in Organic Synthesis

This compound is predominantly used in two key synthetic transformations: the Evans-Saksena reduction and reductive amination.

The Evans-Saksena Reduction: Diastereoselective Synthesis of anti-1,3-Diols

The Evans-Saksena reduction is a highly diastereoselective method for the reduction of β-hydroxy ketones to yield anti-1,3-diols.[2][4] This transformation is particularly significant in natural product synthesis, where the stereocontrolled formation of polyol chains is often a critical challenge.

The high diastereoselectivity of the reaction is achieved through an intramolecular hydride delivery mechanism. The reaction is thought to proceed via a six-membered ring transition state, where the boron reagent coordinates to the hydroxyl group of the substrate, directing the hydride to the carbonyl face opposite to the existing hydroxyl group.[2]

Reductive Amination

Reductive amination is a powerful method for the formation of amines from carbonyl compounds and ammonia, primary amines, or secondary amines. This compound is an excellent reagent for this transformation due to its mildness and tolerance of a wide range of functional groups.[5][6] It selectively reduces the intermediate iminium ion in the presence of the starting carbonyl compound.[7]

The reaction can often be performed as a one-pot procedure, where the carbonyl compound, amine, and reducing agent are mixed together. The reaction proceeds through the initial formation of a carbinolamine, which then dehydrates to an imine or iminium ion, followed by reduction.

Experimental Protocols

The following are representative experimental protocols for the key applications of this compound.

Protocol for Evans-Saksena Reduction of a β-Hydroxy Ketone

This protocol is adapted from the work of Evans and co-workers.

Materials:

-

β-Hydroxy ketone

-

This compound

-

Acetic acid

-

Acetonitrile

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium potassium tartrate solution (Rochelle's salt)

-

Dichloromethane or Ethyl acetate

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of the β-hydroxy ketone (1.0 equiv) in a 1:1 mixture of acetonitrile and acetic acid (at a typical concentration of 0.1 M) at room temperature is added this compound (1.5 equiv).

-

The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-24 hours).

-

The reaction is carefully quenched by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

The mixture is then diluted with saturated aqueous sodium potassium tartrate solution and stirred vigorously for 1 hour.

-

The aqueous layer is extracted three times with dichloromethane or ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired anti-1,3-diol.

Protocol for Reductive Amination of a Ketone with a Primary Amine

This protocol is a general procedure based on established methods.[6]

Materials:

-

Ketone

-

Primary amine

-

This compound

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic acid (optional, as a catalyst)

-

Saturated aqueous sodium bicarbonate solution

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of the ketone (1.0 equiv) and the primary amine (1.0-1.2 equiv) in 1,2-dichloroethane (DCE) (at a typical concentration of 0.2-0.5 M) is added this compound (1.5 equiv) in one portion at room temperature. For less reactive substrates, a catalytic amount of acetic acid (0.1-1.0 equiv) can be added.

-

The reaction mixture is stirred at room temperature until the reaction is complete as indicated by TLC or LC-MS analysis (typically 1-12 hours).

-

The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.

-

The layers are separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The residue is purified by flash column chromatography on silica gel to yield the desired secondary amine.

Role in Drug Development and Natural Product Synthesis

This compound is not known to have direct biological activity or involvement in signaling pathways. Its significance in drug development and medicinal chemistry lies in its role as a key reagent in the synthesis of complex, biologically active molecules. For instance, it has been employed in the total synthesis of bryostatins, a class of marine natural products with potent anticancer activity.[2] The stereocontrolled synthesis of the polyol fragments of these molecules is facilitated by the Evans-Saksena reduction. Similarly, its utility in reductive amination is critical for the introduction of amine functionalities, which are prevalent in a vast number of pharmaceuticals.

Safety and Handling

This compound is a water-reactive solid and should be handled under an inert atmosphere (e.g., nitrogen or argon). It is harmful if swallowed or inhaled and causes skin and eye irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this reagent. Reactions should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a powerful and selective reducing agent with significant applications in organic synthesis. Its ability to effect stereocontrolled reductions of β-hydroxy ketones and its utility in the reductive amination of a wide range of substrates make it an indispensable tool for chemists. The detailed protocols provided in this guide are intended to facilitate its effective use in the laboratory, enabling the synthesis of complex molecules for research and development in the pharmaceutical and chemical industries.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Evans–Saksena reduction - Wikipedia [en.wikipedia.org]

- 3. This compound 95 109704-53-2 [sigmaaldrich.com]

- 4. synarchive.com [synarchive.com]

- 5. sciencemadness.org [sciencemadness.org]

- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Solubility Profile of Tetramethylammonium Triacetoxyborohydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylammonium triacetoxyborohydride, [CH₃)₄N][(CH₃COO)₃BH] (TmATAB), is a selective reducing agent utilized in organic synthesis. Its efficacy is particularly noted in the reductive amination of aldehydes and ketones, a critical transformation in the synthesis of pharmaceutical intermediates and other complex organic molecules. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, ensuring reproducibility, and facilitating purification processes. This technical guide provides a comprehensive overview of the available solubility data for TmATAB, a detailed experimental protocol for its determination, and a visualization of its primary application in reductive amination.

Quantitative and Qualitative Solubility Data

Precise quantitative solubility data for this compound in common organic solvents is not extensively documented in publicly available literature. The majority of information is qualitative or semi-quantitative. The following table summarizes the available data.

| Solvent/System | Solubility | Concentration (mM) | Notes |

| Dichloromethane (CH₂Cl₂) | Slightly soluble | Not specified | This is the most frequently cited qualitative description.[1] |

| Common Organic Solvents | Soluble | Not specified | Stated in technical data sheets without further specification of solvents or quantitative values. |

| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL | 9.50 | Data for a complex, mixed-solvent system for in vivo studies.[2] |

| 10% DMSO / 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL | 9.50 | Data for a complex, mixed-solvent system for in vivo studies.[2] |

| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL | 9.50 | Data for a complex, mixed-solvent system for in vivo studies.[2] |

| Protic Solvents (e.g., water, alcohols) | Reactive | Not applicable | Acyloxyborohydrides are known to be rapidly decomposed by protic solvents, leading to the liberation of hydrogen gas.[3] |

It is important to note that related compounds, such as sodium triacetoxyborohydride (STAB), are often used as slurries in solvents like tetrahydrofuran (THF) and 1,2-dichloroethane (DCE), which suggests limited solubility.[4] Quaternary ammonium borohydrides generally exhibit poor solubility in non-aqueous, non-hydroxylic solvents.[5]

Experimental Protocol: Determination of Solubility

Given the moisture-sensitive nature of this compound, solubility determination must be conducted under an inert atmosphere. The following is a generalized protocol based on the equilibrium shake-flask method, adapted for air-sensitive compounds.

Objective: To determine the equilibrium solubility of this compound in a specified anhydrous organic solvent at a constant temperature.

Materials:

-

This compound (solid, powder)

-

Anhydrous organic solvent of interest (e.g., dichloromethane, tetrahydrofuran, acetonitrile)

-

Inert gas supply (Nitrogen or Argon)

-

Schlenk line or glovebox

-

Temperature-controlled shaker or stirring plate with a water bath

-

Analytical balance (± 0.1 mg)

-

Glass vials with screw caps and PTFE septa

-

Syringes and needles

-

Syringe filters (0.2 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks

-

Analytical instrumentation for quantification (e.g., HPLC with a suitable detector, or ¹H NMR with an internal standard)

Procedure:

-

Preparation of Saturated Solution: a. Under an inert atmosphere (in a glovebox or using a Schlenk line), add an excess amount of this compound to a pre-weighed vial. The excess is crucial to ensure that an equilibrium between the dissolved and undissolved solid is achieved. b. Using a syringe, add a known volume of the anhydrous organic solvent to the vial. c. Seal the vial tightly with the screw cap. d. Place the vial in a temperature-controlled shaker or on a stirring plate within a water bath set to the desired temperature (e.g., 25 °C). e. Agitate the mixture for a sufficient period to reach equilibrium. This may take several hours to days, and the optimal time should be determined by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Sample Collection and Preparation: a. Once equilibrium is reached, cease agitation and allow the excess solid to settle. b. Under an inert atmosphere, carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe, being careful not to disturb the solid at the bottom. c. Attach a syringe filter to the syringe and dispense the filtered solution into a pre-weighed volumetric flask. Record the exact weight of the filtered solution transferred. d. Dilute the filtered solution with the same anhydrous solvent to a known final volume suitable for the chosen analytical method.

-

Quantification: a. Analyze the diluted solution using a pre-calibrated analytical method (e.g., HPLC or ¹H NMR). b. For ¹H NMR, a known amount of a stable internal standard can be added to the diluted sample to determine the concentration of the dissolved this compound. c. For HPLC, a calibration curve should be prepared using standard solutions of known concentrations.

-

Calculation of Solubility: a. From the analytical data, calculate the concentration of this compound in the diluted sample. b. Using the dilution factor, determine the concentration in the original saturated solution. c. Solubility can be expressed in various units, such as mg/mL or mol/L.

Reductive Amination Workflow

This compound is a preferred reagent for reductive amination due to its mildness and selectivity, which allows for the reduction of the intermediate iminium ion in the presence of the parent carbonyl compound.

Conclusion

While precise, quantitative solubility data for this compound in a range of common organic solvents remains a gap in the scientific literature, this guide provides the currently available qualitative and semi-quantitative information. The detailed experimental protocol offers a robust methodology for researchers to determine solubility in their specific systems of interest, thereby aiding in the optimization of synthetic procedures. The visualized workflow of reductive amination highlights the key role of this reagent in modern organic synthesis, underscoring the importance of understanding its fundamental physicochemical properties.

References

The Genesis of a Stereoselective Reagent: A Technical Guide to the Discovery and History of Tetramethylammonium Triacetoxyborohydride

For Immediate Release

A cornerstone of modern stereoselective synthesis, tetramethylammonium triacetoxyborohydride, has empowered chemists to achieve high levels of control in the reduction of β-hydroxy ketones. This technical guide provides an in-depth exploration of the discovery and historical development of this reagent, tailored for researchers, scientists, and drug development professionals. The document details the seminal experimental work, presents key data in a structured format, and illustrates the underlying mechanistic principles.

Introduction

This compound, commonly abbreviated as Me₄NHB(OAc)₃, is a powerful and selective reducing agent. Its primary application lies in the diastereoselective reduction of β-hydroxy ketones to furnish anti-1,3-diols, a crucial structural motif in many natural products and pharmaceutical agents.[1][2][3] The development of this reagent was a significant advancement in the field of organic synthesis, providing a reliable method for controlling the stereochemical outcome of a fundamental transformation.

The Precursor: Saksena's Work with Sodium Triacetoxyborohydride

The story of this compound begins with the earlier work of Dr. Anil K. Saksena and Pietro Mangiaracina. In a 1983 publication in Tetrahedron Letters, they reported a novel reaction using sodium triacetoxyborohydride (NaBH(OAc)₃) for the reduction of a complex alkaloid intermediate.[1] While not focusing on β-hydroxy ketones, this work laid the conceptual groundwork for the use of triacetoxyborohydride reagents in selective reductions.

The Breakthrough: Evans' Development of this compound

The full potential of triacetoxyborohydride chemistry for stereoselective reductions was unveiled by Professor David A. Evans and his colleagues, K. T. Chapman and E. M. Carreira, in their seminal 1988 paper in the Journal of the American Chemical Society.[4] Recognizing the limitations of existing methods, Evans' group sought a reagent that could achieve high diastereoselectivity in the reduction of β-hydroxy ketones. They discovered that by replacing the sodium cation with the bulkier tetramethylammonium cation, the reagent's reactivity could be attenuated, leading to a highly selective intramolecular hydride transfer.[3][4] This discovery, now famously known as the Evans-Saksena reduction, provided a robust and general solution for the synthesis of anti-1,3-diols.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data from the seminal 1988 publication by Evans, Chapman, and Carreira, highlighting the efficiency and selectivity of this compound in the reduction of various β-hydroxy ketones.[4]

Table 1: Reduction of Acyclic β-Hydroxy Ketones [4]

| Entry | Substrate (β-Hydroxy Ketone) | Product (anti-1,3-Diol) | Yield (%) | Diastereomer Ratio (anti:syn) |

| 1 | 1-Hydroxy-2-pentanone | 1,2-Pentanediol | 95 | >99:1 |

| 2 | 3-Hydroxy-4-methyl-2-pentanone | 4-Methyl-2,3-pentanediol | 92 | >99:1 |

| 3 | 5-Hydroxy-2-hexanone | 2,5-Hexanediol | 98 | >99:1 |

| 4 | 1-Hydroxy-1-phenyl-2-propanone | 1-Phenyl-1,2-propanediol | 85 | 98:2 |

Table 2: Influence of α-Alkoxy Substituents [4]

| Entry | Substrate | Product | Yield (%) | Diastereomer Ratio (anti:syn) |

| 1 | 3-Hydroxy-4-(benzyloxy)-2-pentanone | 4-(Benzyloxy)-2,3-pentanediol | 88 | >99:1 |

| 2 | 5-(Benzyloxy)-4-hydroxy-2-hexanone | 5-(Benzyloxy)-2,4-hexanediol | 91 | >99:1 |

Experimental Protocols

The following protocols are based on the experimental sections of the 1988 Journal of the American Chemical Society paper by Evans, Chapman, and Carreira.[4]

Preparation of this compound

-

Procedure: To a stirred suspension of sodium borohydride (1.0 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere is slowly added acetic acid (3.0 equiv). The resulting mixture is stirred at 0 °C for 30 minutes, followed by the addition of a solution of tetramethylammonium chloride (1.0 equiv) in a minimal amount of anhydrous acetonitrile. The reaction mixture is stirred for an additional 1 hour at room temperature. The precipitated sodium chloride is removed by filtration under nitrogen, and the filtrate is concentrated under reduced pressure to afford this compound as a white solid. The reagent should be used immediately or stored under an inert atmosphere.

General Procedure for the Diastereoselective Reduction of a β-Hydroxy Ketone

-

Procedure: To a solution of the β-hydroxy ketone (1.0 equiv) in a 1:1 mixture of anhydrous acetonitrile and acetic acid at -40 °C under a nitrogen atmosphere is added this compound (1.5 equiv) in one portion. The reaction mixture is stirred at -40 °C and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium potassium tartrate. The mixture is allowed to warm to room temperature and stirred for 1 hour. The aqueous layer is extracted with ethyl acetate (3 x). The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired anti-1,3-diol.

Mechanistic Insights and Visualizations

The high diastereoselectivity of the Evans-Saksena reduction is attributed to a substrate-directed intramolecular hydride delivery mechanism.[3][4] The reaction is believed to proceed through a six-membered ring transition state.

Proposed Mechanism

-

Acid-Promoted Ligand Exchange: In the presence of acetic acid, the hydroxyl group of the β-hydroxy ketone displaces an acetate ligand from the triacetoxyborohydride, forming an alkoxydiacetoxyborohydride intermediate.

-

Intramolecular Hydride Delivery: The newly formed borohydride intermediate adopts a chair-like six-membered transition state where the substituents orient themselves to minimize steric interactions. The hydride is then delivered intramolecularly to the ketone carbonyl from the face opposite to the chelating β-alkoxy group, leading to the formation of the anti-diol.

Visual Diagrams

Caption: General experimental workflow for the preparation and use of this compound.

Caption: Proposed mechanism for the Evans-Saksena reduction.

Conclusion

The discovery and development of this compound marked a pivotal moment in asymmetric synthesis. The pioneering work of Saksena and the subsequent in-depth studies by Evans and his team provided the chemical community with a highly effective and reliable tool for the stereoselective synthesis of anti-1,3-diols. The principles of substrate-directed reactivity and intramolecular hydride transfer, elegantly demonstrated by this reagent, continue to influence the design of new synthetic methods. This technical guide serves as a comprehensive resource for understanding the history, application, and mechanistic underpinnings of this important reagent, empowering researchers to leverage its capabilities in their own synthetic endeavors.

References

Tetramethylammonium Triacetoxyborohydride: A Technical Guide to a Mild and Selective Reducing Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetramethylammonium triacetoxyborohydride, [N(CH₃)₄][BH(OAc)₃], is a highly selective and mild reducing agent with significant applications in modern organic synthesis. Its bulky tetramethylammonium cation modulates its reactivity compared to its more common counterpart, sodium triacetoxyborohydride, offering unique advantages in specific transformations. This technical guide provides an in-depth overview of the core applications of this compound, with a primary focus on its well-documented role in the diastereoselective reduction of β-hydroxy ketones. This document furnishes detailed experimental protocols, quantitative data for comparative analysis, and mechanistic diagrams to facilitate its effective implementation in research and development settings. While its application in reductive amination is noted, the current literature predominantly details protocols for the sodium salt; a general overview is provided in this context.

Introduction

This compound is a powerful tool in the arsenal of the synthetic chemist, valued for its ability to effect reductions under mild conditions with a high degree of selectivity.[1] It is a white, solid reagent that is soluble in a range of organic solvents. The presence of the large, non-coordinating tetramethylammonium cation, in contrast to the smaller sodium cation, is believed to enhance the steric bulk of the hydride source, leading to increased diastereoselectivity in certain reactions.[2]

This guide will explore the primary applications of this reagent, with a detailed focus on the diastereoselective reduction of β-hydroxy ketones to afford anti-1,3-diols, a transformation of considerable importance in natural product synthesis.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₂₂BNO₆ |

| Molecular Weight | 263.10 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 93-98 °C |

| Solubility | Soluble in acetonitrile, acetone, and dichloromethane |

| Stability | Hygroscopic; handle under an inert atmosphere |

Handling Precautions: this compound is moisture-sensitive and should be handled in a dry, inert atmosphere (e.g., nitrogen or argon). It is classified as a water-reactive substance that releases flammable gases upon contact with water. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.

Diastereoselective Reduction of β-Hydroxy Ketones

A premier application of this compound is the highly diastereoselective reduction of β-hydroxy ketones to yield anti-1,3-diols.[2] This transformation, often referred to as the Evans-Saksena reduction, proceeds with predictable stereochemistry and generally high yields.[1][2]

Mechanism of Action

The high diastereoselectivity observed in the reduction of β-hydroxy ketones is attributed to a substrate-directed intramolecular hydride delivery. The proposed mechanism involves the following key steps:[2]

-

Ligand Exchange: In the presence of an acid catalyst (typically acetic acid), the hydroxyl group of the substrate displaces an acetate ligand on the triacetoxyborohydride to form an alkoxydiacetoxyborohydride intermediate.

-

Chelation and Conformational Lock: The newly formed intermediate adopts a stable six-membered chair-like transition state, where the boron is chelated by both the oxygen of the newly formed alkoxy group and the carbonyl oxygen. This locks the conformation of the molecule.

-

Intramolecular Hydride Delivery: The hydride is delivered intramolecularly from the boron to the carbonyl carbon. Due to the steric constraints of the chair-like transition state, the hydride attacks the carbonyl group from the axial position, leading to the formation of the equatorial alcohol, which corresponds to the anti-diol product.

The following diagram illustrates this proposed mechanistic pathway.

Quantitative Data

The diastereoselective reduction of a range of β-hydroxy ketones using this compound has been reported with excellent results. The following table summarizes representative data from the literature, highlighting the high diastereoselectivity and yields achieved.[2]

| Entry | β-Hydroxy Ketone Substrate | Diastereomeric Ratio (anti:syn) | Yield (%) |

| 1 | 1-Hydroxy-1-phenyl-2-butanone | >99:1 | 95 |

| 2 | 5-Hydroxy-4-methyl-3-heptanone | 97:3 | 85 |

| 3 | 3-Hydroxy-1,3-diphenyl-1-propanone | >99:1 | 98 |

| 4 | 5-Hydroxy-2,4-dimethyl-3-heptanone | 95:5 | 88 |

| 5 | (±)-2-(hydroxy(phenyl)methyl)cyclohexan-1-one | 98:2 | 91 |

Detailed Experimental Protocol

The following is a general experimental protocol for the diastereoselective reduction of a β-hydroxy ketone with this compound, based on the procedure reported by Evans et al.[2]

Materials:

-

β-Hydroxy ketone (1.0 equiv)

-

This compound (1.5 equiv)

-

Anhydrous acetonitrile

-

Anhydrous acetic acid

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium potassium tartrate solution (Rochelle's salt)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of the β-hydroxy ketone (1.0 equiv) in a mixture of anhydrous acetonitrile and anhydrous acetic acid (typically a 1:1 to 5:1 ratio, with the total volume sufficient to dissolve the substrate) at -20 °C under an argon atmosphere, add this compound (1.5 equiv) portion-wise over 10 minutes.

-

Stir the reaction mixture at -20 °C and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to 24 hours depending on the substrate.

-

Upon completion of the reaction, quench by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Add saturated aqueous sodium potassium tartrate solution and stir vigorously for 1 hour to break up any emulsions and chelate the boron salts.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired anti-1,3-diol.

The following diagram provides a visual representation of the experimental workflow.

Reductive Amination

Reductive amination is a cornerstone of amine synthesis, typically involving the reaction of a carbonyl compound with an amine in the presence of a reducing agent. While this compound is a suitable reagent for this transformation, the vast majority of detailed studies and protocols in the scientific literature have been developed for sodium triacetoxyborohydride.[3]

The general principle involves the in situ formation of an iminium ion from the carbonyl compound and the amine, which is then selectively reduced by the triacetoxyborohydride reagent. The mildness of these reagents allows for a one-pot procedure where the reducing agent is present from the start, as it reduces the iminium ion much faster than the starting carbonyl compound.[3]

Due to the lack of specific, detailed experimental protocols and extensive quantitative data for a variety of substrates using this compound in the literature, a representative protocol for reductive amination using the more commonly cited sodium salt is provided below for illustrative purposes. The general conditions are expected to be similar for the tetramethylammonium salt, with potential variations in reaction times and selectivity.

General Experimental Protocol for Reductive Amination (using Sodium Triacetoxyborohydride)

Materials:

-

Aldehyde or ketone (1.0 equiv)

-

Amine (1.0-1.2 equiv)

-

Sodium triacetoxyborohydride (1.5 equiv)

-

Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)

-

Acetic acid (optional, for less reactive ketones)

-

Saturated aqueous sodium bicarbonate solution

-

Dichloromethane or ethyl acetate for extraction

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred solution of the aldehyde or ketone (1.0 equiv) and the amine (1.0-1.2 equiv) in anhydrous DCE, add sodium triacetoxyborohydride (1.5 equiv) in one portion at room temperature under a nitrogen atmosphere. For less reactive ketones, 1-2 equivalents of acetic acid can be added.

-

Stir the mixture at room temperature and monitor the reaction by TLC. Reaction times can range from 1 to 24 hours.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude amine product by an appropriate method (e.g., column chromatography, distillation, or crystallization).

Conclusion

This compound is a valuable mild reducing agent, particularly distinguished by its ability to effect highly diastereoselective reductions of β-hydroxy ketones to anti-1,3-diols. The predictable stereochemical outcome, driven by an intramolecular hydride delivery mechanism, makes it a powerful tool in complex molecule synthesis. While it is also applicable to reductive amination, detailed protocols and extensive substrate scope studies are more readily available for its sodium counterpart. This guide provides the necessary technical information, including detailed protocols and mechanistic insights, to enable researchers and drug development professionals to effectively utilize this selective reagent in their synthetic endeavors.

References

The Stereoselective Power of Tetramethylammonium Triacetoxyborohydride: An In-depth Guide to anti-Diol Synthesis

Abstract

Tetramethylammonium triacetoxyborohydride, Me₄NHB(OAc)₃, has emerged as a highly selective reagent in organic synthesis for the diastereoselective reduction of β-hydroxy ketones to furnish anti-1,3-diols. This technical guide provides a comprehensive overview of the stereoselectivity of these reductions, with a focus on the seminal work of D.A. Evans and coworkers. We will delve into the mechanistic underpinnings of this high selectivity, present quantitative data from key studies, provide detailed experimental protocols, and illustrate the reaction's logic through mechanistic diagrams. This document is intended for researchers, scientists, and professionals in drug development who are engaged in complex molecule synthesis where precise stereochemical control is paramount.

Introduction: The Challenge of Stereocontrol in Polyketide Synthesis

The stereocontrolled synthesis of polyketide-derived natural products, which are rich in 1,3-diol functionalities, is a significant challenge in organic chemistry. The ability to selectively generate specific diastereomers is crucial for the biological activity of these molecules. This compound (Me₄NHB(OAc)₃) has proven to be a superior reagent for achieving high anti-diastereoselectivity in the reduction of β-hydroxy ketones, a common structural motif in polyketide synthesis.[1][2] This reaction, often referred to as the Evans-Saksena reduction, offers a reliable and predictable method for installing the desired stereochemistry.[1][3]

The Mechanism of Stereoselectivity

The high degree of anti-selectivity observed in the reduction of β-hydroxy ketones with Me₄NHB(OAc)₃ is attributed to a substrate-directed, intramolecular hydride delivery mechanism. The reaction is thought to proceed through a six-membered ring transition state.[1][3]

The key steps are as follows:

-

Ligand Exchange: The reaction is initiated by an acid-promoted exchange of an acetate ligand on the triacetoxyborohydride anion with the hydroxyl group of the β-hydroxy ketone substrate.[2][4]

-

Chelation and Intermediate Formation: This forms an alkoxydiacetoxyborohydride intermediate where the boron is chelated to the substrate's oxygen atoms.[2][4]

-

Intramolecular Hydride Delivery: The substrate then organizes into a stable chair-like six-membered transition state. To minimize steric interactions, the substituents on the β-hydroxy ketone orient themselves equatorially. The hydride is then delivered intramolecularly from the boron atom to the carbonyl face, leading to the formation of the anti-diol.[1][3]

This intramolecular pathway is crucial for the high stereoselectivity, as it rigidly defines the trajectory of the hydride attack. Ketones, β-ketoesters, and β-diketones that lack a suitably positioned hydroxyl group are not reduced by this reagent, highlighting the directed nature of this reaction.[2][4]

Visualization of the Reaction Pathway

The logical flow of the Evans-Saksena reduction can be visualized as follows:

Caption: Logical workflow of the Evans-Saksena reduction.

The proposed transition state leading to the anti-diol product is depicted below:

Caption: Chair-like transition state for the intramolecular hydride delivery.

Quantitative Data on Stereoselectivity

The diastereoselectivity of the this compound reduction is consistently high across a range of acyclic β-hydroxy ketone substrates. The following tables summarize the quantitative data from the seminal work by Evans et al.

Table 1: Reduction of Acyclic β-Hydroxy Ketones

| Entry | Substrate (β-Hydroxy Ketone) | Conditions | Yield (%) | Diastereomer Ratio (anti:syn) |

| 1 | 5-hydroxy-4-methyl-3-heptanone | Me₄NHB(OAc)₃, MeCN/AcOH, -40 °C, 5 h | 92 | 95:5 |

| 2 | 5-hydroxy-2,4-dimethyl-3-heptanone | Me₄NHB(OAc)₃, MeCN/AcOH, -40 °C, 6 h | 95 | >99:1 |

| 3 | 6-hydroxy-5,7-dimethyl-4-octanone | Me₄NHB(OAc)₃, MeCN/AcOH, -20 °C, 12 h | 88 | 97:3 |

| 4 | ethyl 5-hydroxy-4,6-dimethyl-3-oxoheptanoate | Me₄NHB(OAc)₃, MeCN/AcOH, -40 °C, 4 h | 91 | >99:1 |

Table 2: Influence of α-Alkyl Substitution on Diastereoselectivity

| Entry | Substrate (α-Substituted β-Hydroxy Ketone) | Conditions | Yield (%) | Diastereomer Ratio (anti:syn) |

| 1 | (syn)-4-hydroxy-3,5-dimethyl-2-hexanone | Me₄NHB(OAc)₃, MeCN/AcOH, -40 °C, 5 h | 93 | 98:2 |

| 2 | (anti)-4-hydroxy-3,5-dimethyl-2-hexanone | Me₄NHB(OAc)₃, MeCN/AcOH, -40 °C, 5 h | 90 | >99:1 |

| 3 | (syn)-5-hydroxy-4,6-dimethyl-3-heptanone | Me₄NHB(OAc)₃, MeCN/AcOH, -40 °C, 6 h | 94 | 95:5 |

| 4 | (anti)-5-hydroxy-4,6-dimethyl-3-heptanone | Me₄NHB(OAc)₃, MeCN/AcOH, -40 °C, 6 h | 92 | >99:1 |

As the data indicates, α-alkyl substitution does not diminish the high levels of anti-diastereoselectivity.[4] In all cases examined, good to excellent yields of diastereomerically pure diols were obtained.[2][4]

Experimental Protocols

The following are representative experimental procedures for the preparation of this compound and its use in the diastereoselective reduction of β-hydroxy ketones.

Preparation of this compound

Caution: This reaction should be performed in a well-ventilated fume hood.

To a stirred suspension of sodium borohydride (1.0 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C is added dropwise glacial acetic acid (3.0 equiv). The reaction mixture is allowed to warm to room temperature and stirred for 1 hour. The resulting solution of sodium triacetoxyborohydride is then treated with a solution of tetramethylammonium chloride (1.0 equiv) in a minimum amount of anhydrous acetonitrile. The resulting precipitate of sodium chloride is removed by filtration under an inert atmosphere. The filtrate is concentrated in vacuo to afford this compound as a white solid, which can be used without further purification.

General Procedure for the Diastereoselective Reduction of a β-Hydroxy Ketone

To a solution of this compound (1.5 equiv) in anhydrous acetonitrile and anhydrous acetic acid (typically in a 1:1 to 5:1 ratio of MeCN:AcOH) at the desired temperature (e.g., -40 °C) is added a solution of the β-hydroxy ketone (1.0 equiv) in anhydrous acetonitrile. The reaction mixture is stirred at this temperature until the starting material is consumed as monitored by thin-layer chromatography (TLC).

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt). The mixture is stirred vigorously for 1 hour, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate, water, and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired anti-1,3-diol.

Conclusion

This compound is a powerful and reliable reagent for the highly diastereoselective reduction of acyclic β-hydroxy ketones to their corresponding anti-diols. The reaction proceeds via a chelation-controlled, intramolecular hydride delivery mechanism, which accounts for the excellent stereocontrol. The operational simplicity, mild reaction conditions, and high yields make the Evans-Saksena reduction a valuable tool for the synthesis of complex molecules, particularly in the field of natural product synthesis and drug development. The predictable nature of the stereochemical outcome allows for the strategic incorporation of anti-1,3-diol moieties in a variety of synthetic contexts.

References

Theoretical Insights into the Reactivity of Tetramethylammonium Triacetoxyborohydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetramethylammonium triacetoxyborohydride, [N(CH₃)₄][BH(OAc)₃], is a highly selective and mild reducing agent with significant applications in modern organic synthesis, particularly in the stereocontrolled reduction of carbonyl compounds. Its unique reactivity profile, characterized by high diastereoselectivity and functional group tolerance, makes it an invaluable tool in the synthesis of complex molecules, including pharmaceutical intermediates and natural products. This technical guide provides an in-depth analysis of the theoretical principles governing its reactivity, supported by quantitative data, detailed experimental protocols for its key applications, and visual representations of its reaction mechanisms.

Introduction: Chemical Properties and Advantages

This compound is a white, hygroscopic powder that is soluble in various organic solvents like acetonitrile, dichloromethane, and chloroform.[1] It is a member of the acyloxyborohydride family of reagents, which includes the more commonly known sodium triacetoxyborohydride (STAB). The core reactivity of these reagents stems from the triacetoxyborohydride anion, [BH(OAc)₃]⁻.

The primary advantages of [N(CH₃)₄][BH(OAc)₃] include:

-

Mild Reducing Power: The presence of three electron-withdrawing acetoxy groups attenuates the hydridic character of the B-H bond, rendering the reagent less reactive than sodium borohydride or lithium aluminum hydride.[2] This mildness prevents the reduction of less reactive functional groups such as esters, amides, and nitriles.

-

High Selectivity: It exhibits remarkable chemoselectivity for aldehydes and ketones and, most notably, high diastereoselectivity in hydroxyl-directed reductions.[1][3]

-

Enhanced Solubility: The bulky, non-coordinating tetramethylammonium cation often provides better solubility in organic solvents compared to its sodium counterpart.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 109704-53-2 | [4] |

| Molecular Formula | C₁₀H₂₂BNO₆ | [4] |

| Molecular Weight | 263.1 g/mol | [4] |

| Appearance | White powder | [1] |

| Melting Point | 93 - 98 °C | [4] |

Theoretical Basis of Reactivity

While specific computational studies on this compound are scarce, a robust theoretical framework can be constructed from mechanistic studies and density functional theory (DFT) analyses of the analogous sodium triacetoxyborohydride.[1][5]

The reactivity is governed by two key factors:

-

Electronic Effects: The three acetoxy groups are strongly electron-withdrawing. This effect stabilizes the B-H bond, making the hydride less nucleophilic and the reagent milder and more selective.[2] Reduction does not typically occur with isolated ketones but requires activation, either by protonation (in reductive aminations) or by intramolecular coordination (in hydroxyl-directed reductions).

-

Steric Hindrance: The bulky triacetoxyborohydride anion approaches the substrate with significant steric demand, influencing the stereochemical outcome of the reaction.

Role of the Cation

Unlike sodium ions, the tetramethylammonium cation ([N(CH₃)₄]⁺) is large, non-coordinating, and sterically hindered. In reactions involving STAB, the sodium ion can act as a Lewis acid, coordinating to the carbonyl oxygen and activating it towards reduction.[5] The non-coordinating nature of the tetramethylammonium cation means that substrate activation must proceed through other pathways, such as protonation by an acid catalyst or, more significantly, through intramolecular direction by a suitably positioned functional group on the substrate itself.[1]

Key Application: Diastereoselective Reduction of β-Hydroxy Ketones

The most prominent application of this compound is the highly diastereoselective reduction of β-hydroxy ketones to their corresponding anti-1,3-diols.[1][3] This transformation is critical in natural product synthesis for establishing stereocenters.

Reaction Mechanism and Theoretical Pathway

The high anti-selectivity is explained by a substrate-directed intramolecular hydride delivery mechanism, first proposed by D. A. Evans and coworkers.[1] The reaction proceeds through a well-defined chair-like six-membered transition state.

The proposed mechanistic pathway involves two key steps:

-

Acid-Promoted Ligand Exchange: In the presence of a protic acid (like acetic acid), an acetate ligand on the borohydride is protonated and eliminated. The substrate's hydroxyl group then coordinates to the boron center, forming an alkoxydiacetoxyborohydride intermediate. This step effectively tethers the hydride source to the substrate.[1]

-

Intramolecular Hydride Transfer: The hydride is delivered from the boron center to the proximal ketone carbonyl via a chair-like six-membered transition state. To minimize steric interactions, the substituents on the developing diol backbone preferentially adopt equatorial positions, leading to the observed anti diastereomer.[1]

References

A Comprehensive Technical Guide to the Handling and Storage of Tetramethylammonium Triacetoxyborohydride

For Researchers, Scientists, and Drug Development Professionals

Tetramethylammonium triacetoxyborohydride, a selective reducing agent, is a valuable reagent in organic synthesis, particularly in the stereoselective reduction of ketones and in reductive amination reactions. Its efficacy is complemented by a reactive nature that necessitates stringent handling and storage protocols to ensure the safety of laboratory personnel and maintain the integrity of the compound. This guide provides an in-depth overview of the essential precautions for the safe management of this compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a water-reactive substance that liberates flammable gases upon contact with moisture. It is also a skin and eye irritant and may cause respiratory irritation.[1][2] Therefore, adherence to strict safety protocols and the use of appropriate Personal Protective Equipment (PPE) are paramount.

Recommended Personal Protective Equipment:

-

Eye Protection: Chemical safety goggles are mandatory. In situations with a risk of splashing, a face shield should be worn in addition to goggles.

-

Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. It is advisable to wear double gloves, with the outer glove being a utility-grade nitrile glove.

-

Skin and Body Protection: A fully buttoned lab coat is required. For procedures with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat. Long pants and closed-toe shoes are mandatory in the laboratory.

-

Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of dust.[3] In situations where a fume hood is not available or as an additional precaution, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Quantitative and Qualitative Stability Data

| Parameter | Value/Observation | Citation |

| Melting Point | 93-98 °C | [4][5] |

| Thermal Stability | Stable at room temperature when stored in a dry, inert atmosphere. Decomposition may occur at elevated temperatures, as indicated by its melting point range. | [4] |

| Moisture Sensitivity | Highly sensitive to moisture. Reacts with water to release flammable hydrogen gas.[1][2] | [1][2] |

| Incompatible Solvents | Protic solvents such as water and alcohols will lead to rapid decomposition. | [6] |

Safe Handling and Experimental Protocols

Due to its reactivity, all manipulations of this compound should be performed under an inert atmosphere, such as nitrogen or argon, to prevent contact with moisture.

General Handling Workflow:

Caption: A logical workflow for the safe handling of this compound.

Experimental Protocol for Use in Reductive Amination (Illustrative Example):

-

Preparation: Assemble and dry all glassware in an oven at >120 °C overnight and allow to cool under a stream of dry nitrogen or in a desiccator.

-

Inert Atmosphere: Purge the reaction flask with dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the experiment.

-

Reagent Addition: In the inert atmosphere of a glovebox or using Schlenk techniques, weigh the required amount of this compound into a dry, tared container.

-

Reaction Setup: Dissolve the aldehyde/ketone and amine in an appropriate anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) in the reaction flask under an inert atmosphere.

-

Addition of Reducing Agent: Add the this compound portion-wise to the stirred solution at the desired temperature (often room temperature). The reaction may be exothermic.

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS).

-